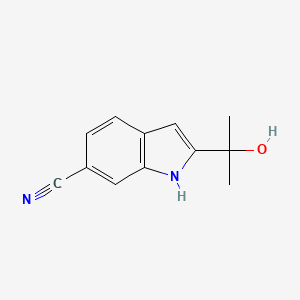
2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The “2-hydroxypropan-2-yl” group is attached to the second carbon of the indole structure, and a carbonitrile group is attached to the sixth carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with a compound containing the “2-hydroxypropan-2-yl” group . The carbonitrile group could potentially be introduced through a cyanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, with the “2-hydroxypropan-2-yl” group and the carbonitrile group attached at the 2nd and 6th positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the hydroxypropan-2-yl group, and the carbonitrile group . The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxy and carbonitrile groups could impart some degree of polarity to the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Vinylnitrene Cyclization : A method was developed to prepare 4-hydroxy-1H-indole-2-carbonitrile, which shares structural similarities with the compound , using azide decomposition to form the indole ring, as direct introduction of the 2-cyano functionality was challenging. This process highlights the complexity involved in synthesizing related indole-carbonitrile compounds (Adams, Press, & Degan, 1991).
One-Pot Synthesis of Indol-3-yl Pyridine Derivatives : A protocol for efficient preparation of derivatives, including 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile, was developed using a one-pot multi-component reaction. This demonstrates a method for creating complex molecules related to the target compound (Thirumurugan & Perumal, 2009).
TEMPO-Catalyzed Oxidative Dimerization and Cyanation : A novel method involving TEMPO catalysis was used for oxidative homo dimerization and cyanation of free indole derivatives, leading to the synthesis of related compounds such as 2-(1H-indol-3-yl)-3-oxoindoline-2-carbonitriles. This showcases advanced synthesis techniques for indole-carbonitrile compounds (Jiang et al., 2017).
Novel Synthesis Methods : Efficient synthesis of 4-hydroxy-1H-indole-2-carbonitrile and its conversion into other complex molecules was described, indicating the versatility of indole-carbonitrile compounds in chemical synthesis (Estep, 1995).
Biological Activities and Potential Applications
Chalcone Derivatives with Anti-inflammatory Properties : Research on 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which are structurally related to the compound , indicated potential anti-inflammatory activity, suggesting possible therapeutic applications (Rehman, Saini, & Kumar, 2022).
Novel Penta-substituted 4H-pyrans Synthesis : The synthesis of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles, which are structurally similar, demonstrates the potential for developing new compounds with varied biological activities (Sivakumar, Kanchithalaivan, & Kumar, 2013).
PDE4 Inhibitors Synthesis : Synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives indicated potential for PDE4 inhibitory properties, relevant for therapeutic applications (Kumar et al., 2012).
Novel Tetrazolopyrimidine-6-Carbonitrile Synthesis with Anticancer Activity : The creation of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds with potent anticancer activities indicates the potential of indole-carbonitrile derivatives in cancer research (Radwan, Alminderej, & Awad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-12(2,15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVAAODOXTIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(N1)C=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile | |
CAS RN |
1256576-74-5 |
Source


|
| Record name | 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

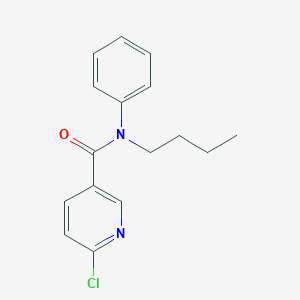
![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2427378.png)
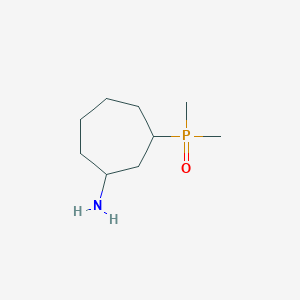
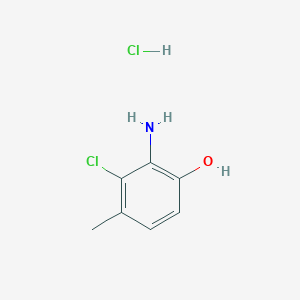
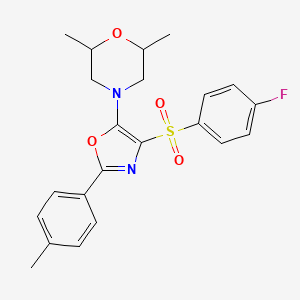
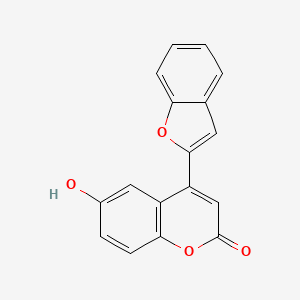


![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)
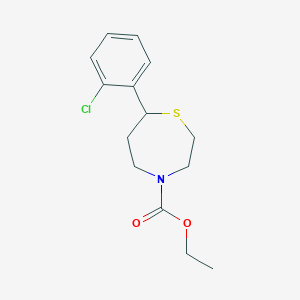
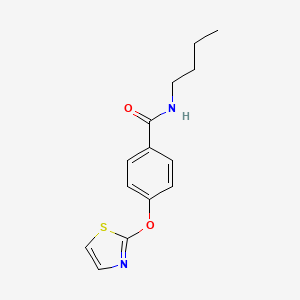
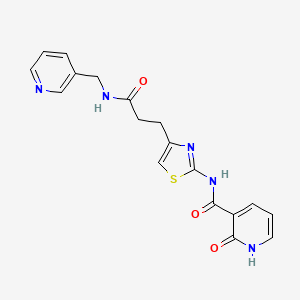
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)